molecular formula C11H11N3O2S2 B11604995 4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11604995
M. Wt: 281.4 g/mol
InChI Key: GDYCXQYONWDMOI-UHFFFAOYSA-N
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Description

4-AMINO-3-(2-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-3-(2-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the intermediate Schiff base, followed by cyclization with α-haloketones under acidic conditions to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-AMINO-3-(2-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-AMINO-3-(2-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with DNA or proteins, inducing apoptosis in cancer cells or inhibiting microbial growth.

Comparison with Similar Compounds

  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-(Anilinomethyl)phenol

Comparison: Compared to similar compounds, 4-AMINO-3-(2-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its thiazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group also enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H11N3O2S2/c1-16-7-5-3-2-4-6(7)14-9(12)8(10(13)15)18-11(14)17/h2-5H,12H2,1H3,(H2,13,15)

InChI Key

GDYCXQYONWDMOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=C(SC2=S)C(=O)N)N

Origin of Product

United States

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